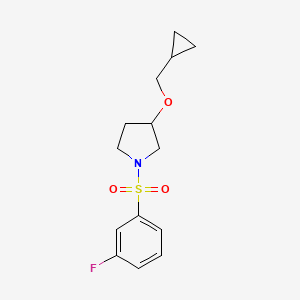

3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine

Descripción

Propiedades

IUPAC Name |

3-(cyclopropylmethoxy)-1-(3-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3S/c15-12-2-1-3-14(8-12)20(17,18)16-7-6-13(9-16)19-10-11-4-5-11/h1-3,8,11,13H,4-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKVORHUSSWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)S(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of a pyrrolidine derivative with a cyclopropylmethanol in the presence of a base to introduce the cyclopropylmethoxy group. This is followed by sulfonylation using a 3-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group such as a halide or sulfonate.

Aplicaciones Científicas De Investigación

3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the 3-fluorophenylsulfonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine and related compounds:

Key Observations:

- Fluorine Substitution : The target compound and its pyrrole analog () both incorporate fluorinated aryl groups, which improve metabolic stability and binding affinity through hydrophobic and electronic effects. However, the pyrrole derivative’s additional methoxy group may alter solubility .

- Sulfonyl vs. Thiol Groups : Compared to the thiol-containing pyrrolidine in , the target compound’s sulfonyl group offers greater oxidation resistance but less nucleophilic reactivity, impacting drug-target interactions .

- Chirality : Both the target compound and Catramilast () have stereogenic centers, suggesting enantiomer-specific activity. Catramilast’s (2S) configuration is critical for its anti-inflammatory efficacy .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : The injectable formulation in highlights the importance of solubility modifications (e.g., methoxy groups) for parenteral delivery. In contrast, the target compound’s cyclopropylmethoxy group may favor oral absorption due to increased lipophilicity .

- Metabolic Stability : Fluorine atoms in the 3-fluorophenylsulfonyl group reduce cytochrome P450-mediated metabolism, a feature shared with the difluorophenyl analog in .

Actividad Biológica

The compound 3-(Cyclopropylmethoxy)-1-((3-fluorophenyl)sulfonyl)pyrrolidine is of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structure

The structure of this compound can be described as follows:

- Cyclopropylmethoxy group: Imparts unique steric and electronic properties.

- 3-Fluorophenylsulfonyl group: Enhances interaction with biological targets.

Molecular Formula

The molecular formula is .

Research indicates that this compound may interact with various biological receptors and enzymes, potentially modulating their activity. Its sulfonamide structure suggests it may inhibit specific enzyme pathways, similar to other sulfonamide-containing compounds.

Pharmacological Effects

- Neurotropic Activity : Studies have shown that derivatives with similar structures exhibit neurotropic effects, suggesting potential applications in treating neurodegenerative diseases .

- Antitumor Activity : Compounds with related frameworks have been investigated for their ability to inhibit tumor growth by targeting specific cancer cell lines .

- Anti-inflammatory Properties : The cyclopropylmethoxy group may contribute to anti-inflammatory effects by modulating cytokine release and immune responses.

Study on Neurotropic Activity

A study evaluated the neurotropic activity of methylene-cycloalkylacetate derivatives, finding that compounds with similar structural motifs promoted axonal regeneration in peripheral nerves . This suggests that this compound may have similar effects.

Antitumor Research

Research published in pharmacological journals explored the antitumor effects of sulfonamide derivatives. It was found that these compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The specific role of the fluorophenyl group in enhancing these effects was highlighted.

Inhibition Studies

Inhibition studies have demonstrated that compounds with a sulfonamide moiety effectively inhibit certain enzyme activities, which could be relevant for drug development targeting conditions like leukemia and other malignancies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.